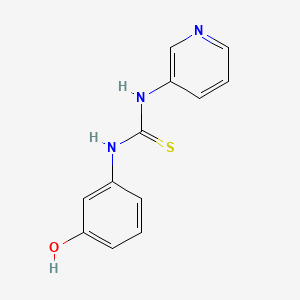

![molecular formula C23H23N3O2 B5520568 N-[(3S*,4R*)-4-(4-methylphenyl)-1-(3-quinolinylcarbonyl)-3-pyrrolidinyl]acetamide](/img/structure/B5520568.png)

N-[(3S*,4R*)-4-(4-methylphenyl)-1-(3-quinolinylcarbonyl)-3-pyrrolidinyl]acetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

The synthesis of related acetamide derivatives involves multiple steps, including the acylation and cyclization of specific precursors. For instance, compounds like N-(4-Methylphenyl) acetamide have been used in reactions with substituted phenylacetic acids under microwave irradiation to afford quinolone derivatives. This indicates a methodology that might be relevant for synthesizing the compound of interest, suggesting that similar synthetic routes could be applied for its preparation. Such procedures benefit from short reaction times, high yield, and easy handling, emphasizing efficiency and practicality in synthetic chemistry (Liu Chang-chu, 2014).

Molecular Structure Analysis

Molecular structure analysis of related compounds reveals critical insights into bond lengths, angles, and overall molecular conformation. For example, studies on N-(3-Methoxyphenyl)-2-(quinolin-8-yloxy)acetamide monohydrate have shown that all bond lengths and angles are within normal ranges, providing a basis for understanding the molecular geometry of similar acetamide compounds. The nearly planar conformation of these molecules suggests that the compound may also exhibit a planar structure, which could influence its biological activity (Yong-hong Wen et al., 2006).

Chemical Reactions and Properties

The chemical reactivity of acetamide derivatives can be explored through their participation in various chemical reactions. For example, the reaction of acetals of N, N-dimethyl- and N-methyl-N-(β-carbethoxyethyl)acetamides with ethyl anthranilate to synthesize quinolone and quinazolone derivatives showcases the versatile reactivity of these compounds. This provides a glimpse into the potential chemical reactions that N-[(3S*,4R*)-4-(4-methylphenyl)-1-(3-quinolinylcarbonyl)-3-pyrrolidinyl]acetamide might undergo (N. Marchenko et al., 1976).

Physical Properties Analysis

The physical properties of acetamide derivatives, such as solubility, melting point, and crystal structure, play a crucial role in their application and behavior in biological systems. While specific data on N-[(3S*,4R*)-4-(4-methylphenyl)-1-(3-quinolinylcarbonyl)-3-pyrrolidinyl]acetamide is not readily available, insights can be drawn from related studies. For instance, the analysis of N-(2-Methylphenyl)acetamide has provided valuable information regarding its crystal structure and conformation, which can influence the physical properties of similar compounds (B. Gowda et al., 2007).

Chemical Properties Analysis

The chemical properties, including reactivity with other chemical entities, stability under various conditions, and interaction with biological targets, are essential for understanding the potential applications of N-[(3S*,4R*)-4-(4-methylphenyl)-1-(3-quinolinylcarbonyl)-3-pyrrolidinyl]acetamide. The compound's design and synthesis for antiallergic properties, as seen in related N-(pyridin-4-yl)-(indol-3-yl)acetamides and propanamides, indicate the significance of chemical properties in determining therapeutic potential (C. Menciu et al., 1999).

properties

IUPAC Name |

N-[(3S,4R)-4-(4-methylphenyl)-1-(quinoline-3-carbonyl)pyrrolidin-3-yl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H23N3O2/c1-15-7-9-17(10-8-15)20-13-26(14-22(20)25-16(2)27)23(28)19-11-18-5-3-4-6-21(18)24-12-19/h3-12,20,22H,13-14H2,1-2H3,(H,25,27)/t20-,22+/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QFEOQSNUJZQMSW-RBBKRZOGSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2CN(CC2NC(=O)C)C(=O)C3=CC4=CC=CC=C4N=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=C(C=C1)[C@@H]2CN(C[C@H]2NC(=O)C)C(=O)C3=CC4=CC=CC=C4N=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H23N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

373.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-{[3-(4-biphenylyl)-1H-pyrazol-4-yl]methyl}-N,1-dimethyl-4-piperidinamine](/img/structure/B5520490.png)

![N'-[4-(methylthio)benzylidene]-3-phenylpropanohydrazide](/img/structure/B5520516.png)

![N-[(5-ethyl-1,3,4-thiadiazol-2-yl)methyl]-1-(4-isopropylphenyl)-5-oxo-3-pyrrolidinecarboxamide](/img/structure/B5520519.png)

![3-bromo-5-ethoxy-4-[(4-nitrobenzyl)oxy]benzaldehyde oxime](/img/structure/B5520523.png)

![3-{[4-(benzyloxy)-1-piperidinyl]carbonyl}-1-piperidinecarboxamide](/img/structure/B5520541.png)

![N-(4-ethoxyphenyl)-N'-[2-(1H-indol-3-yl)ethyl]thiourea](/img/structure/B5520542.png)

![2-(2,3-dihydro-1H-inden-1-yl)-N-[(4-phenyltetrahydro-2H-pyran-4-yl)methyl]acetamide](/img/structure/B5520548.png)

![7-[(2-chlorobenzyl)oxy]-4-propyl-2H-chromen-2-one](/img/structure/B5520559.png)

![N'-[(1-benzyl-2-methyl-1H-indol-3-yl)methylene]-2-[2-nitro-4-(1,1,3,3-tetramethylbutyl)phenoxy]acetohydrazide](/img/structure/B5520591.png)

![(4aR*,7aS*)-1-pyrimidin-2-yl-4-(1,3-thiazol-2-ylmethyl)octahydrothieno[3,4-b]pyrazine 6,6-dioxide](/img/structure/B5520606.png)